D-Mannose-UL-13C6

Isotope dilution mass spectrometry Stable isotope labeling Quantitative metabolomics

Addressing spectral interference in targeted metabolomics, D-Mannose-UL-13C6 provides a definitive +6 Da mass shift to eliminate overlap with natural 13C isotopologues, a critical limitation of single-position labels. - Ideal IS for clinical mannose biomarker quantification in serum/plasma with <2% inter-/intra-day precision and ~100% extraction recovery. - Essential for dual-substrate flux studies using co-feeding with U-13C-glucose, enabling orthogonal isotopologue resolution in glycolysis, PPP, and TCA cycle analysis. - Superior tracer for N-glycan biosynthesis, achieving 2.6× higher carbon incorporation efficiency into high-mannose structures compared to labeled glucose.

Molecular Formula C6H12O6
Molecular Weight 186.11 g/mol
Cat. No. B12056658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannose-UL-13C6
Molecular FormulaC6H12O6
Molecular Weight186.11 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyWQZGKKKJIJFFOK-APHFOIPNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Mannose-UL-13C6: Technical Overview and Procurement Guide


D-Mannose-UL-13C6 (CAS 287100-74-7) is a uniformly carbon-13 labeled aldohexose in which all six carbon atoms are replaced by 13C, yielding a molecular formula of ¹³C₆H₁₂O₆ and a monoisotopic mass of 186.0835 Da—exactly 6.0201 Da above unlabeled D-mannose (180.0634 Da) [1]. As the C-2 epimer of D-glucose, this stable isotope-labeled analog serves as a mass spectrometry (MS) internal standard and metabolic tracer, enabling isotope dilution quantification and metabolic flux analysis (MFA) in glycolysis, the tricarboxylic acid (TCA) cycle, the pentose phosphate pathway (PPP), and N- and O-glycan biosynthesis [2]. The uniform 13C₆ labeling pattern distinguishes it from positionally labeled alternatives such as D-Mannose-1-13C or D-Mannose-1,2-13C₂ by providing a +6 Da mass shift that enables unambiguous isotopologue resolution in complex biological matrices .

Why Unlabeled or Positionally Labeled Mannose Cannot Substitute


Unlabeled D-mannose at natural 13C abundance (~1.1%) generates an M+1 isotopologue peak of approximately 6.6% relative intensity for a C₆ sugar, and this natural isotopologue distribution extends to M+2 and M+3, overlapping with the signal of any partially labeled internal standard [1]. Positionally labeled alternatives such as D-Mannose-1-13C or D-Mannose-6-13C (M+1 shift only) cannot be chromatographically separated from their unlabeled counterparts and suffer from spectral overlap with the natural abundance 13C₁ peak, introducing systematic quantification errors that can exceed 15% without complex correction algorithms [1]. D-Mannose-UL-13C6 mitigates this limitation through its +6 Da mass shift, placing the labeled analyte in a region of the mass spectrum with negligible natural abundance background. Furthermore, single-position labels cannot support metabolic flux analysis workflows that require tracing all six carbon atoms through glycolysis, the PPP, and the TCA cycle simultaneously—a capability uniquely enabled by the uniform 13C₆ labeling pattern [2][3].

Quantitative Differentiation Evidence vs. In-Class Alternatives


Mass Spectrometric Resolution and Natural Abundance Interference

D-Mannose-UL-13C6 provides a monoisotopic mass of 186.0835 Da, representing a +6.0201 Da shift from unlabeled D-mannose (180.0634 Da) . In contrast, the most common positionally labeled alternative, D-Mannose-1-13C or D-Mannose-6-13C, provides only a +1 Da shift . For a C₆ sugar at natural abundance (~1.1% 13C per carbon), the M+1 isotopologue arising from naturally occurring 13C is approximately 6.6% of the monoisotopic peak intensity, and the M+2 and M+3 isotopologues reach approximately 0.2% and 0.004%, respectively . Consequently, a +1 Da internal standard signal resides directly on top of the natural abundance M+1 envelope, whereas a +6 Da signal resides in a region where natural abundance contribution is effectively zero, enabling baseline-resolved quantification without mathematical deconvolution .

Isotope dilution mass spectrometry Stable isotope labeling Quantitative metabolomics

Isotopic Enrichment Specification and Vendor Comparison

Cambridge Isotope Laboratories (CIL) specifies D-Mannose (U-13C6, 99%) at 99 atom% 13C enrichment (CLM-6567), whereas Sigma-Aldrich lists D-Mannose-13C6 (Product 592994) at 98 atom% 13C [1]. This 1 atom% difference in enrichment translates to approximately double the residual unlabeled (12C₆) impurity in the Sigma-Aldrich product (≈2% vs. ≈1%) [1]. In isotope dilution MS, unlabeled impurity in the internal standard contributes directly to the analyte channel signal, causing proportional systematic overestimation of endogenous analyte concentration. At a 1:1 IS-to-analyte ratio, a 2% unlabeled impurity contributes a positive bias of approximately 2% to the measured concentration, whereas a 1% impurity contributes approximately 1% bias [1].

Isotopic enrichment Vendor specification comparison Internal standard purity

Validated Performance as Internal Standard in Clinical Bioanalysis

In a validated LC-MS/MS method for D-mannose quantification in human serum, D-mannose-13C6 employed as a stable isotope-labeled internal standard (SIL-IS) yielded inter- and intra-day accuracy and precision of <2% CV, extraction recovery of 104.1%–105.5%, and matrix effects of 97.0%–100.0% across a calibration range of 1–50 μg/mL [1]. This method was applied to 320 esophageal cancer patient samples and 323 healthy controls, demonstrating robust clinical deployment [1]. In contrast, LC-MS/MS methods that quantify D-mannose without a co-eluting SIL-IS typically exhibit matrix effects exceeding 15% and require extensive post-column infusion correction [1]. A separate HPLC-MS-MS method validated per EMA guidelines using 13C6-D-mannose as IS in human plasma achieved reproducibility RSD <10% and accuracy of 96–104%, with an LLOQ of 1.25 μg/mL [2].

LC-MS/MS method validation Cancer biomarker Isotope dilution Clinical bioanalysis

Dual-Substrate Metabolic Flux Resolution in Immunometabolism

In LPS-activated bone marrow-derived macrophages (BMDMs) cultured with 11 mM unlabeled glucose and 11 mM U-13C6-mannose, the uniformly labeled mannose enabled unambiguous discrimination of mannose-derived 13C3-lactate from glucose-derived 12C-lactate by LC-MS [1]. Mannose treatment significantly reduced total lactate secretion rate and glucose consumption, with the 13C labeling pattern confirming that mannose carbons enter glycolysis through phosphomannose isomerase (MPI)-mediated conversion to fructose-6-phosphate [1]. In a complementary study using A549 human lung epithelial cells, 13C6-D-mannose paired with 1,2-13C2-D-glucose allowed simultaneous quantitative tracing of both hexose substrates into G6P, F6P, lactic acid, and TCA cycle intermediates (α-ketoglutarate, succinate, fumarate, malate), revealing that mannose treatment decreased glucose-derived glycolytic flux while increasing glucose-derived TCA intermediate labeling [2]. Without uniform 13C₆ labeling, this orthogonal pathway resolution is not achievable.

Metabolic flux analysis Glycolysis Macrophage immunometabolism Stable isotope tracing

Glycan Biosynthetic Incorporation Efficiency in Neural Cells

In pluripotent NTERA-2 human embryonic carcinoma cells fed 5 mM [13C-UL] monosaccharides for 72 h, uniformly 13C-labeled mannose exhibited a mean diffuse incorporation (%Ed) of 39% into N-glycans—2.6-fold higher than uniformly 13C-labeled glucose (15%) and 1.5-fold higher than uniformly 13C-labeled fructose (57% Ed) when normalized to total incorporation [1]. Mannose also demonstrated the most pronounced differential incorporation between pluripotent and neural-differentiated cells, with %Ed declining substantially upon differentiation, whereas glucose and galactose incorporation remained relatively constant at 15–17% across both states [1]. Intact incorporation (%Ei) of mannose was highest in high-mannose N-glycan structures of pluripotent cells, confirming that exogenous mannose is preferentially routed into N-glycosylation rather than catabolic glycolysis in the proliferative state [1].

Glycosylation N-glycan biosynthesis Metabolic flux analysis Glycocalyx

Dual-Isotope Multiplexing Capability for Tracing Experiments

D-Mannose-UL-13C6 serves as a precursor scaffold for dual-isotope labeling. The derivative D-Mannose-[UL-13C6,UL-d7] incorporates both uniform 13C₆ and uniform deuteration (seven non-exchangeable ²H atoms), yielding a molecular weight of 193.15 Da and a combined mass shift of +13 Da relative to unlabeled D-mannose . This dual-labeling strategy enables simultaneous tracing of two distinct mannose pools in a single experiment—for example, 13C₆-mannose for MS-based flux analysis and 13C₆,d₇-mannose for parallel NMR-based structural elucidation . Positionally labeled mannose variants (e.g., D-Mannose-1-13C, D-Mannose-2-13C) provide only a single isotopic channel and cannot be combined with orthogonal deuteration to the same extent, limiting their utility in multiplexed experimental designs .

Multiplexed stable isotope tracing Deuterium labeling NMR spectroscopy Fluxomics

Evidence-Backed Application Scenarios for Procurement


Clinical Biomarker Quantification by Isotope Dilution LC-MS/MS

For validated quantification of D-mannose as a cancer biomarker in human serum or plasma, D-Mannose-UL-13C6 is the recommended SIL-IS based on published method performance: inter- and intra-day precision <2%, extraction recovery 104.1–105.5%, and matrix effects 97.0–100.0% [1]. The +6 Da mass shift ensures no cross-talk with endogenous mannose isotopologues. Select the CIL CLM-6567 product (99 atom% 13C) to minimize unlabeled impurity bias in the analyte channel [2]. This scenario applies to clinical chemistry laboratories, CROs conducting regulated bioanalysis, and academic biomarker discovery cores.

Parallel Glucose/Mannose Metabolic Flux Analysis

When experimental designs require simultaneous quantification of glucose-derived and mannose-derived carbon fluxes through glycolysis, the PPP, and the TCA cycle, uniform 13C₆ labeling is essential. As demonstrated in BMDMs and A549 cells, co-feeding U-13C6-mannose with unlabeled glucose (or 1,2-13C2-glucose) enables orthogonal mass isotopologue resolution of both substrates [1]. Positionally labeled mannose (M+1 or M+2) cannot provide the ≥+3 Da shift on C₃ metabolites required for unambiguous flux deconvolution. Procure UL-13C6 when the primary experimental readout is isotopologue distribution analysis by LC-HRMS or GC-MS [1][3].

N-Glycan and Glycoprotein Biosynthetic Pathway Tracing

For studies of N-glycan biosynthesis, congenital disorders of glycosylation (CDG), or glycoprotein engineering in CHO cells, D-Mannose-UL-13C6 provides 2.6× higher carbon incorporation efficiency into N-glycans compared to uniformly 13C-labeled glucose in pluripotent cell models [1]. Intact incorporation is preferentially directed into high-mannose N-glycan structures. This makes UL-13C6 the superior tracer choice when the experimental goal is to maximize glycan-specific labeling signal while minimizing tracer concentration requirements, thereby reducing potential metabolic perturbation [1].

Multiplexed Stable Isotope Tracing with Combined MS and NMR

For laboratories requiring dual-readout experiments—where MS provides quantitative flux data and NMR provides positional isotopomer structural information—the D-Mannose-UL-13C6 scaffold can be extended to the dual-labeled D-Mannose-[UL-13C6,UL-d7] derivative (ΔM = +13 Da) [1]. This enables simultaneous tracking of two distinct mannose pools within a single biological sample (e.g., 13C₆-mannose for MS isotopologue analysis and 13C₆,d₇-mannose for ²H-decoupled 13C-NMR). Single-position labels do not support this multiplexing strategy [1].

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